
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been shown to exhibit potent biological activities.
Applications De Recherche Scientifique
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been extensively studied for their antitumor properties. Compounds with imidazole rings, similar to the one in the queried chemical structure, have been investigated for their potential in cancer treatment. Specifically, derivatives of imidazole have been evaluated for their ability to interact with various biological targets, showcasing their potential as antitumor agents. The review of imidazole derivatives and their antitumor activity indicates a wide range of biological activities attributed to these compounds, suggesting that the specific chemical mentioned could be of interest in this research area due to its imidazole component (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Impact of Chlorophenyl Compounds
The environmental impact of chlorophenyl compounds, which are structurally related to the queried chemical, has been a subject of study, particularly in the context of pollution and toxicology. These compounds are known for their persistence and potential toxic effects on aquatic and terrestrial ecosystems. Research on chlorophenols, a group to which the chlorophenyl component can be related, has focused on their role as precursors to more harmful compounds in environmental settings, highlighting the importance of understanding their behavior and effects (Peng et al., 2016).
Synthetic Applications and Chemical Transformations
The synthesis and transformation of related compounds, particularly those involving imidazole scaffolds and chlorophenyl groups, have been explored for creating a wide array of heterocyclic compounds with diverse applications. These chemical transformations are crucial for the development of new materials, pharmaceuticals, and advanced intermediates in organic synthesis. The literature review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, outlines various methodologies and chemical properties, which could be relevant for exploring the applications of the specific compound (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANZVWDHNQHODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)

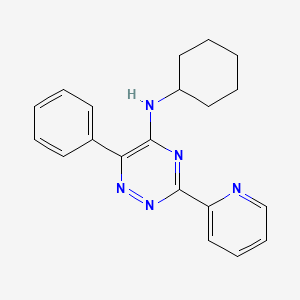

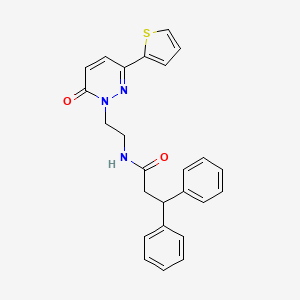
![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)

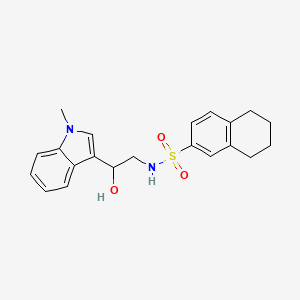

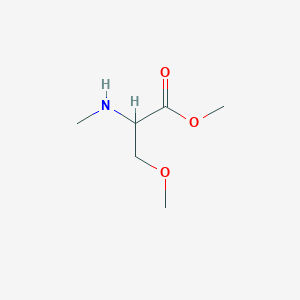
![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
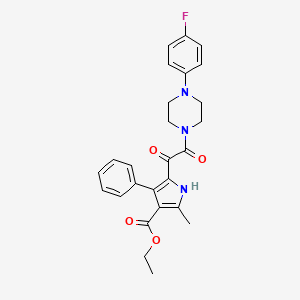

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
